REACTION_CXSMILES
|
[C:1]1([N:7]([C:9]([CH:11]2[CH2:14][CH2:13][CH2:12]2)=[O:10])N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Ca+2].[H-].[H][H].Cl.[OH-].[Na+]>CO.O>[NH:7]1[C:1]2[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:11]2([CH2:14][CH2:13][CH2:12]2)[C:9]1=[O:10] |f:1.2.3,6.7|
|
Name
|
cyclobutanecarboxylic acid N-phenylhydrazide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(N)C(=O)C1CCC1
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Ca+2].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at 230° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT again
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h at 100° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 10 mL water
|
Type
|
CUSTOM
|
Details
|
The mother liquor was evaporated down i.vac
|
Type
|
CUSTOM
|
Details
|
and the residue was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
evaporated down i.vac
|
Type
|
CUSTOM
|
Details
|
and dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1C(C2(C3=CC=CC=C13)CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |